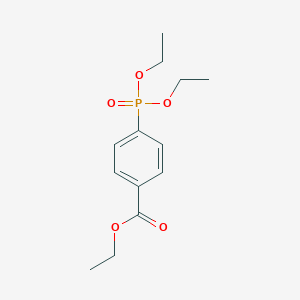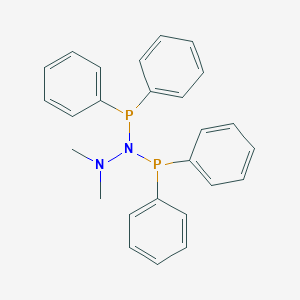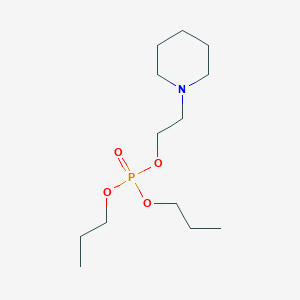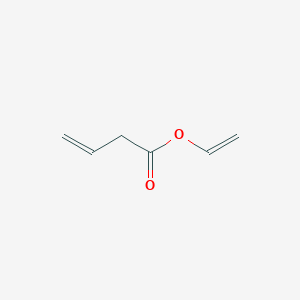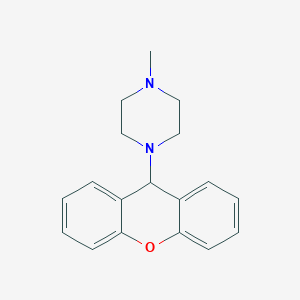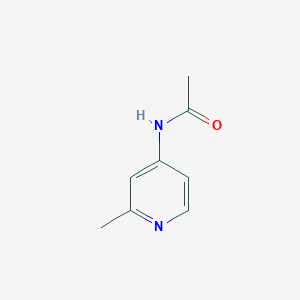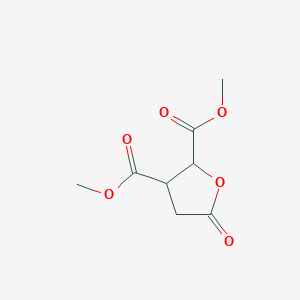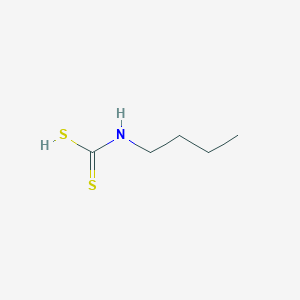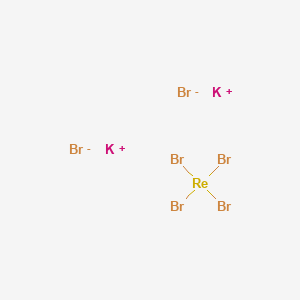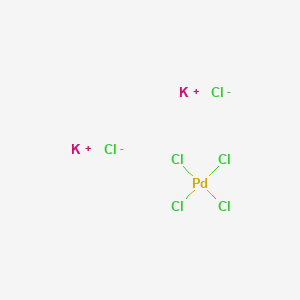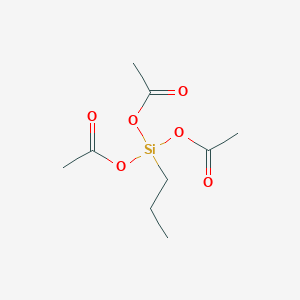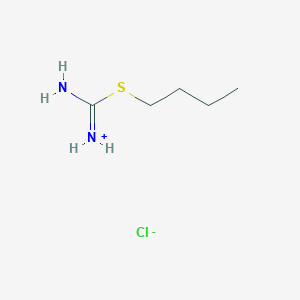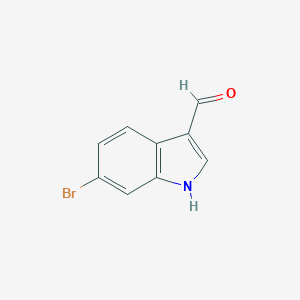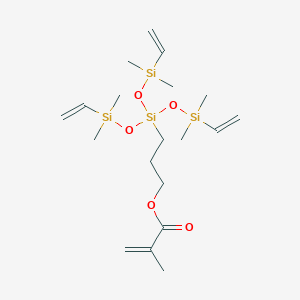
Malonanilic acid
概要
説明
Malonanilic acid, a derivative of malonic acid, is a compound of interest in various chemical syntheses and biological studies. It is a versatile building block in organic chemistry, often used to create more complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of malonanilic acid derivatives has been explored through different methods. One approach involves the highly enantioselective hydrolysis of α,α-disubstituted malononitriles using the strain Rhodococcus sp. CGMCC 0497, which expresses both nitrile hydratase and amidase activity. This method yields (R)-α,α-disubstituted malonamic acids, which can be further converted into valuable (R)- or (S)-α-alkylated amino acids . Another synthesis route is solid-phase organic synthesis, which allows for the preparation of substituted methylene malonamic acids and malonic ester mono acids. This method introduces two substituents into the core molecule through unsymmetrical malonic acid derivatives and Knoevenagel condensation with various aldehydes .
Molecular Structure Analysis
The molecular structure of malonanilic acid derivatives has been characterized using different techniques. For instance, the X-ray crystal structures of certain malonamato(-1) complexes reveal an octahedral geometry around the metal ion, with the malonamic acid acting as a bidentate chelate . Additionally, the tautomeric and conformational properties of malonamic acid methyl ester have been investigated through gas-phase electron diffraction and quantum chemical calculations, confirming the existence of a single diketo conformer in the gas phase .
Chemical Reactions Analysis
Malonanilic acid derivatives participate in various chemical reactions. The Michael addition of malononitrile to chalcones, catalyzed by a Cinchona alkaloid aluminium(III) complex, is one such reaction. This process involves a dual activation mechanism where Al(III) acts as a Lewis acid and the tertiary amine in the Cinchona alkaloid functions as a Lewis base . Furthermore, malonamides have been synthesized by condensing amines with N-substituted malonamic acids, leading to compounds with potential antiinflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonanilic acid derivatives are influenced by their structural features. For example, the extraction behaviors of various metal ions with substituted malonamides from a nitric acid medium have been studied, revealing that different substituents on the malonamide structure affect the extraction efficiency and thermodynamics of the process . The coordination chemistry of malonamide–N,N'-diacetic acid also shows unique structural features, such as Metal Organic Ring interactions (MORi), which are significant for understanding the supramolecular interactions of these compounds .
科学的研究の応用
Condensation Reactions
Malonanilic acid has been studied for its role in condensation reactions with various aromatic aldehydes. Mehra and Pandya (1938) found that malonanilic acid could be condensed with several aromatic aldehydes, providing comparative studies of different yields using various methods (Mehra & Pandya, 1938). Further research by Ittyerah and Pandya (1941) on the condensation of malonanilic acid with nitrobenzaldehydes led to the production of benzylidenemalonanilic acids, indicating the substance's utility in synthesizing complex organic compounds (Ittyerah & Pandya, 1941).
Reactions with Heterocumulenes
Rudorf, Koch, and Augustin (1981) explored the reactions of malonanilic acid ethyl esters with heterocumulenes. They found that these reactions led to the formation of various compounds, including open-chain or cyclic ketene S,S-acetals and dithioesters, highlighting the reactivity of malonanilic acid derivatives in complex chemical reactions (Rudorf, Koch, & Augustin, 1981).
Antibacterial Properties
Research by Zhang et al. (2019) on the antibacterial properties of polyphenols, including cinnamic acid (a product derived from malonanilic acid), showed its potential as an antimicrobial substance. This study revealed the structure-dependent inhibitory effects of cinnamic acid on bacteria, suggesting its application in food spoilage prevention (Zhang et al., 2019).
Role in Metabolic Processes
A study by McGarry, Mannaerts, and Foster (1977) investigated malonyl-CoA, a derivative of malonanilic acid, in the regulation of hepatic fatty acid oxidation and ketogenesis. They discovered that malonyl-CoA inhibits ketogenesis, suggesting its role as a regulator in metabolic processes (McGarry, Mannaerts, & Foster, 1977).
Applications in Proteomics
Yeap, Tan, and Loh (2008) demonstrated the use of malonanilic acid derivatives in proteomics research. They functionalized nanodiamonds with aminophenylboronic acid derivatives of malonanilic acid for selective capture of glycoproteins, showcasing its potential in protein analysis and extraction (Yeap, Tan, & Loh, 2008).
Synthesis of Biologically Active Compounds
Katagi et al. (1985) synthesized malonamate, malonic acid, and malonamide derivatives of heterocyclic compounds, including malonanilic acid derivatives, as part of a search for new biologically active compounds. They found that some derivatives exhibited anti-inflammatory activity, highlighting the potential of malonanilic acid in drug discovery (Katagi et al., 1985).
Safety And Hazards
特性
IUPAC Name |
3-anilino-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXRHBIVBIMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292541 | |
| Record name | Malonanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-3-oxopropanoic acid | |
CAS RN |
15580-32-2 | |
| Record name | 15580-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

